molecular formula C21H18O2 B10883682 4-(1-Phenylethyl)phenyl benzoate CAS No. 85243-22-7

4-(1-Phenylethyl)phenyl benzoate

Cat. No.: B10883682
CAS No.: 85243-22-7
M. Wt: 302.4 g/mol
InChI Key: RHFCCOUVCUQZST-UHFFFAOYSA-N
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Description

4-(1-Phenylethyl)phenyl benzoate is an organic compound belonging to the class of esters It is characterized by the presence of a benzoate group attached to a phenyl ring, which is further substituted with a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylethyl)phenyl benzoate typically involves the esterification of 4-(1-Phenylethyl)phenol with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves the reaction of the phenol with benzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of benzoic anhydride or benzoyl chloride as the acylating agent. In this case, the reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of advanced purification techniques, such as distillation or crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylethyl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl rings in the compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: 4-(1-Phenylethyl)phenyl alcohol.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-(1-Phenylethyl)phenyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying esterification and substitution reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(1-Phenylethyl)phenyl benzoate in biological systems involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding phenol and benzoic acid. These products can then participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

4-(1-Phenylethyl)phenyl benzoate can be compared with other similar compounds, such as:

    4-(1-Phenylethyl)phenol: Lacks the benzoate group, making it less reactive in esterification reactions.

    Phenyl benzoate: Lacks the 1-phenylethyl substitution, resulting in different chemical and physical properties.

    4-(1-Methylphenyl)phenyl benzoate: Similar structure but with a methyl group instead of a phenylethyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

CAS No.

85243-22-7

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

[4-(1-phenylethyl)phenyl] benzoate

InChI

InChI=1S/C21H18O2/c1-16(17-8-4-2-5-9-17)18-12-14-20(15-13-18)23-21(22)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

RHFCCOUVCUQZST-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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